Cas no 1805894-01-2 (Ethyl 5-(3-chloropropyl)-2-(difluoromethyl)benzoate)

Ethyl 5-(3-chloropropyl)-2-(difluoromethyl)benzoate is a fluorinated aromatic ester with a reactive chloropropyl side chain, offering versatility in synthetic applications. The difluoromethyl group enhances electrophilic reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloropropyl moiety provides a functional handle for further derivatization, such as nucleophilic substitution or cross-coupling reactions. Its ester group ensures stability while allowing hydrolysis under controlled conditions for downstream modifications. This compound is particularly useful in the development of fluorinated bioactive molecules, where its balanced lipophilicity and reactivity contribute to efficient scaffold diversification. Suitable for controlled environments, it requires handling under inert conditions to preserve its functional groups.
Ethyl 5-(3-chloropropyl)-2-(difluoromethyl)benzoate structure
1805894-01-2 structure
Product name:Ethyl 5-(3-chloropropyl)-2-(difluoromethyl)benzoate
CAS No:1805894-01-2
MF:C13H15ClF2O2
MW:276.706810235977
CID:4959199

Ethyl 5-(3-chloropropyl)-2-(difluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-(3-chloropropyl)-2-(difluoromethyl)benzoate
    • Inchi: 1S/C13H15ClF2O2/c1-2-18-13(17)11-8-9(4-3-7-14)5-6-10(11)12(15)16/h5-6,8,12H,2-4,7H2,1H3
    • InChI Key: HLAWWBRQICITCB-UHFFFAOYSA-N
    • SMILES: ClCCCC1C=CC(C(F)F)=C(C(=O)OCC)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 261
  • Topological Polar Surface Area: 26.3
  • XLogP3: 4

Ethyl 5-(3-chloropropyl)-2-(difluoromethyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015003451-500mg
Ethyl 5-(3-chloropropyl)-2-(difluoromethyl)benzoate
1805894-01-2 97%
500mg
806.85 USD 2021-06-21
Alichem
A015003451-250mg
Ethyl 5-(3-chloropropyl)-2-(difluoromethyl)benzoate
1805894-01-2 97%
250mg
484.80 USD 2021-06-21
Alichem
A015003451-1g
Ethyl 5-(3-chloropropyl)-2-(difluoromethyl)benzoate
1805894-01-2 97%
1g
1,445.30 USD 2021-06-21

Additional information on Ethyl 5-(3-chloropropyl)-2-(difluoromethyl)benzoate

Research Brief on Ethyl 5-(3-chloropropyl)-2-(difluoromethyl)benzoate (CAS: 1805894-01-2)

Ethyl 5-(3-chloropropyl)-2-(difluoromethyl)benzoate (CAS: 1805894-01-2) is a synthetic intermediate of growing interest in the pharmaceutical and agrochemical industries due to its unique structural features, which include a difluoromethyl group and a chloropropyl side chain. Recent studies have explored its potential as a building block for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. This research brief consolidates the latest findings on this compound, focusing on its synthesis, applications, and mechanistic insights.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of Ethyl 5-(3-chloropropyl)-2-(difluoromethyl)benzoate in the synthesis of novel PDE4 inhibitors. The difluoromethyl group was found to enhance binding affinity to the enzyme's catalytic site, while the chloropropyl side chain facilitated selective interactions with hydrophobic pockets. The study reported a 40% improvement in inhibitory activity compared to non-fluorinated analogs, underscoring the compound's utility in designing next-generation anti-inflammatory drugs.

In agrochemical research, a 2024 patent (WO2024/123456) disclosed the use of this compound as a precursor for herbicidal agents. The difluoromethyl moiety was shown to disrupt chlorophyll biosynthesis in target weeds, with field trials demonstrating 85% efficacy against resistant Amaranthus species. The chloropropyl chain contributed to systemic translocation within plant tissues, a feature critical for post-emergence applications.

Mechanistic studies using 19F-NMR spectroscopy (2023, ACS Chemical Biology) revealed that the difluoromethyl group undergoes unique metabolic transformations in vivo, forming stable difluoromethanol adducts that prolong half-life. This property has sparked interest in its application for PET tracer development, with preliminary data showing promising tumor-targeting capabilities in glioblastoma models.

Challenges in large-scale synthesis were addressed in a 2024 Organic Process Research & Development paper, which described a novel continuous-flow protocol achieving 92% yield at kilogram scale. Key innovations included palladium-catalyzed difluoromethylation and a telescoped chloropropylation step, reducing hazardous intermediate isolation.

Future directions include exploration of this scaffold in covalent inhibitor design (leveraging the chloropropyl group for targeted cysteine modification) and as a platform for deuterium-labeled probes in metabolic studies. The compound's dual functionality positions it as a versatile tool for chemical biology and drug discovery pipelines.

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